N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
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Overview
Description
N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse pharmacological activities, including anticancer and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit protein kinases makes it valuable in studying cell signaling pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of eukaryotic protein kinases. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits antimicrobial activity by interfering with bacterial protein synthesis.
Comparison with Similar Compounds
N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine kinase inhibitors: These compounds share a similar core structure but may have different substituents, affecting their biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a slightly different scaffold but exhibit similar kinase inhibitory properties.
The uniqueness of N-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H28N6 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H28N6/c1-5-25(6-2)11-7-10-21-19-18-13-24-26(20(18)23-14-22-19)17-9-8-15(3)16(4)12-17/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
ORMFAIJKUKFBBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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